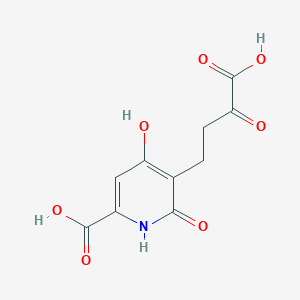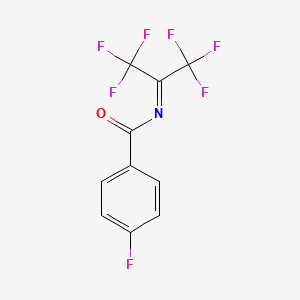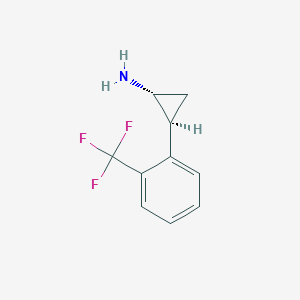
6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol is a heterocyclic compound that features a pyrimidine ring substituted with a methoxymethyl group at the 6-position, a thiophen-2-yl group at the 2-position, and a thiol group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the thiophen-2-yl group and the methoxymethyl group. The thiol group is usually introduced in the final step. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or the thiophen-2-yl group.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, while the pyrimidine and thiophen-2-yl groups may enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Methoxymethyl)-2-(phenyl)pyrimidine-4-thiol: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-amine: Similar structure but with an amine group instead of a thiol group.
Uniqueness
6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol is unique due to the presence of both the thiol and thiophen-2-yl groups, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H10N2OS2 |
|---|---|
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
6-(methoxymethyl)-2-thiophen-2-yl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C10H10N2OS2/c1-13-6-7-5-9(14)12-10(11-7)8-3-2-4-15-8/h2-5H,6H2,1H3,(H,11,12,14) |
Clé InChI |
CMZJMNLJBFRWIA-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC(=S)N=C(N1)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


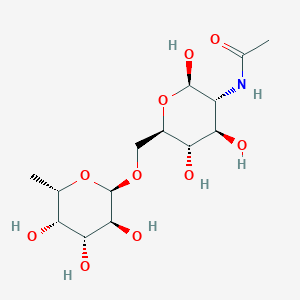
![5-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12837704.png)
![Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate](/img/structure/B12837707.png)

![Propanedioic acid, (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, bis[4-(ethenyloxy)butyl] ester](/img/structure/B12837714.png)
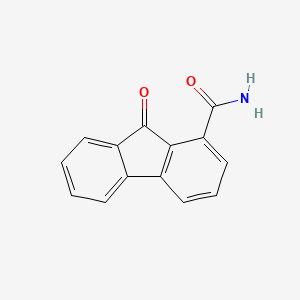
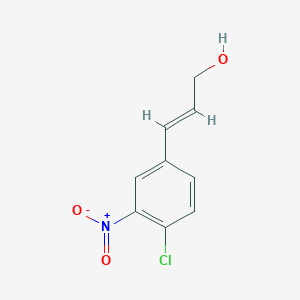
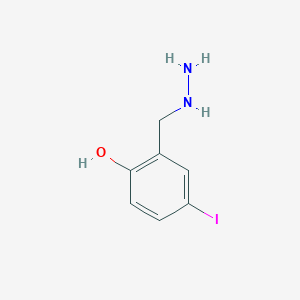
![1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12837734.png)
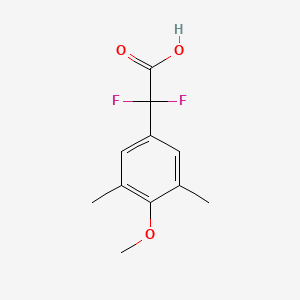
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(1-phenylethyl)amino)acetamide](/img/structure/B12837743.png)
